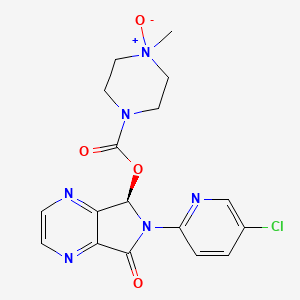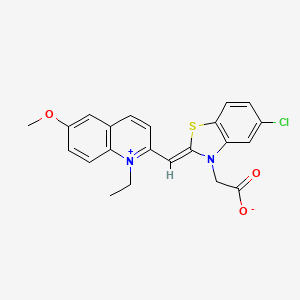
2-((3-(Carboxylatomethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)-1-ethyl-6-methoxyquinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride typically involves the reaction of N,N-dimethylpropylamine with chlorosilane derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns and filtration systems .
化学反応の分析
Types of Reactions
N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Nucleophiles such as alcohols or amines are used under basic conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives.
科学的研究の応用
N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings
作用機序
The compound exerts its effects primarily through its ability to form strong bonds with various substrates. The trihydroxysilyl group allows it to interact with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and coating applications .
類似化合物との比較
Similar Compounds
- N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)amine
- N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)ethanolamine
Uniqueness
N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride is unique due to its chloride group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is not as pronounced in its similar compounds, making it more versatile for specific applications .
特性
CAS番号 |
63870-32-6 |
|---|---|
分子式 |
C22H19ClN2O3S |
分子量 |
426.9 g/mol |
IUPAC名 |
2-[(2Z)-5-chloro-2-[(1-ethyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C22H19ClN2O3S/c1-3-24-16(6-4-14-10-17(28-2)7-8-18(14)24)12-21-25(13-22(26)27)19-11-15(23)5-9-20(19)29-21/h4-12H,3,13H2,1-2H3 |
InChIキー |
JFOUTMXECBMMSD-UHFFFAOYSA-N |
異性体SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC(=O)[O-] |
正規SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


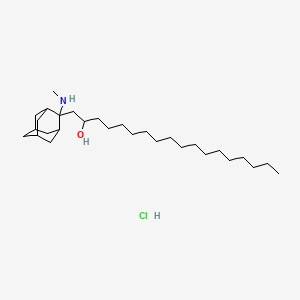
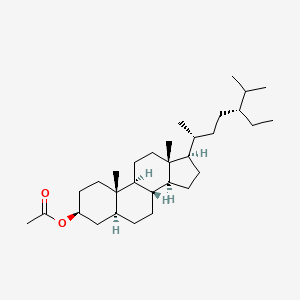
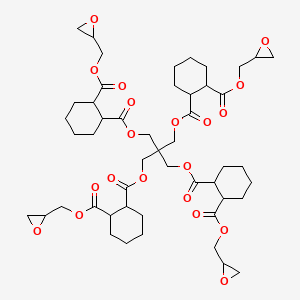
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
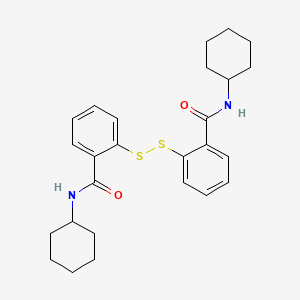
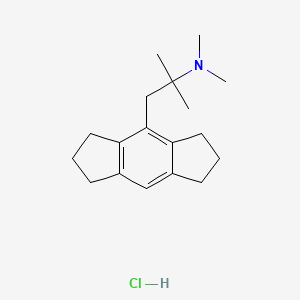


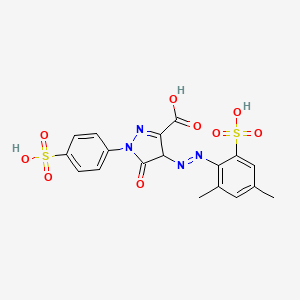
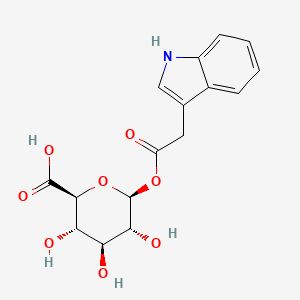
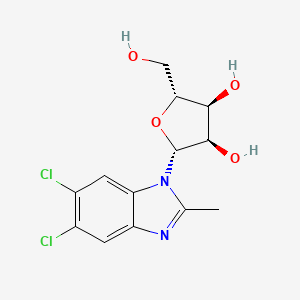
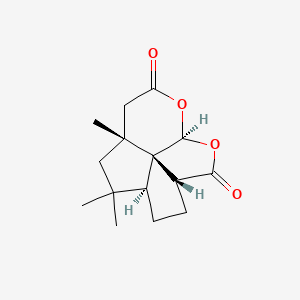
![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
